molecular formula C8H6O5 B105139 4-Hydroxyphthalic acid CAS No. 610-35-5

4-Hydroxyphthalic acid

Cat. No.: B105139
CAS No.: 610-35-5
M. Wt: 182.13 g/mol
InChI Key: MWRVRCAFWBBXTL-UHFFFAOYSA-N
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Description

4-Hydroxyphthalic acid is a hydroxybenzoic acid that is derived from phthalic acid. It is characterized by the presence of a hydroxy group at the fourth position of the benzene ring. The molecular formula of this compound is C8H6O5, and it has a molecular weight of 182.13 g/mol . This compound is a white to off-white powder that is slightly soluble in water and has a melting point of 191-194°C .

Biochemical Analysis

Biochemical Properties

4-Hydroxyphthalic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as 3,5-dichloro-4-hydroxyphthalic acid synthase, which utilizes this compound as a precursor . Additionally, it is involved in the synthesis of N-(4-carboxyphenyl)-4-acetoxyphthalimide . These interactions highlight the compound’s importance in synthetic organic chemistry and its potential utility in biochemical pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been noted to cause skin and eye irritation, indicating its potential impact on cellular integrity and signaling

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a precursor in the synthesis of other compounds, indicating its role in enzyme-mediated reactions . The hydroxyl group at the fourth position allows it to participate in hydrogen bonding and other interactions, which can influence enzyme activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that it maintains its activity in synthetic reactions, although its stability may vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it may not exhibit significant toxicity, but higher doses can lead to adverse effects such as skin and eye irritation . Studies on its threshold effects and toxicity are ongoing, with the aim of determining safe dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be synthesized through the enzymatic Kolbe–Schmitt reaction, which carboxylates phenolic substrates to generate hydroxybenzoic acids . This pathway highlights the compound’s role in the biosynthesis of other important biochemical intermediates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its solubility and interaction with cellular components influence its localization and accumulation . Understanding these transport mechanisms is crucial for determining its bioavailability and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within the cell, making it a valuable tool for studying cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxyphthalic acid involves the hydroxylation of 4-bromo phthalic anhydride. This reaction is carried out in the presence of an inorganic strong alkali, such as potassium hydroxide, and a catalyst, such as cuprous chloride. The reaction is conducted in a mixed solvent composed of dimethyl sulfoxide and water at a temperature of 120-140°C . Another method involves the diazotization and hydrolysis of 4-amino phthalic acid using sodium nitrite and sulfuric acid, followed by vacuum sublimation to obtain 4-Hydroxyphthalic anhydride .

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yield and purity. The use of readily available raw materials and moderate reaction conditions makes these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Hydroxyphthalic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic acid: Similar structure but with the hydroxy group at the second position.

    4-Hydroxybenzoic acid: Similar structure but lacks the second carboxyl group.

    Phthalic acid: Lacks the hydroxy group.

Uniqueness

The presence of both a hydroxy group and two carboxyl groups in this compound makes it unique among hydroxybenzoic acids. This combination of functional groups enhances its reactivity and allows for a wider range of chemical transformations .

List of Similar Compounds

Properties

IUPAC Name

4-hydroxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRVRCAFWBBXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060585
Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-35-5
Record name 4-Hydroxyphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyphthalic acid
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Synthesis routes and methods I

Procedure details

In a stainless steel beaker with a steel stirrer a mixture of 300 g KOH (5.36 mole), 150 g NaOH (3.75 mole), 120 g of a 50% aqueous solution of 4-sulfophthalic acid (~0.25 mol) was heated for 4 hr on an oil bath. It was then cooled such that it remained molten and poured into 600 ml ice + water. With cooling it was neutralized to pH 9.0 without noting any precipitate of m-hydroxybenzoic acid by-product. It was then acidified, evaporated to dryness in a rotary evaporator and extracted in a Soxhlet to separate the soluble product from the insoluble inorganics. Crude yield 26 g (59%, M.P. 175°-180° C. Recrystallized from ~2 vol boiling water. Yield 19.5 g (44%), M.P. 201°-3° C.
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (251.9 g, 6.30 mol) was added in portions to 4-sulphophthalic acid (50% in water, 258.4 g, 0.525 mol) in a steel vessel accompanied by stirring. After the addition of approx. one third NaOH the increasingly more viscous mixture was heated to 180° C. Once the addition had ended the mixture was stirred for a further 2 h at 200° C. During cooling, the residue was dissolved in water (1000 ml). Conc. hydrochloric acid (620 ml, pH=1) was added accompanied by ice cooling. The solution was extracted with ethyl acetate (5×400 ml). The combined organic phases were dried over Na2SO4, filtered and concentrated on the rotary evaporator. The slightly yellow solid was recrystallized from ethyl acetate. 68.64 g (0.377 mol; 72% yield) of a white solid was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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